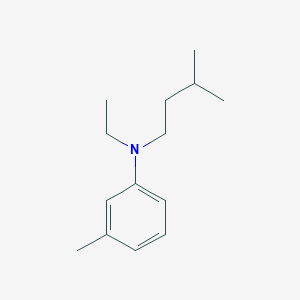
N-Ethyl-3-methyl-N-(3-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-methyl-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C13H21N. It is a tertiary amine with an aromatic ring, characterized by the presence of ethyl, methyl, and 3-methylbutyl groups attached to the nitrogen atom. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-N-(3-methylbutyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-methylbutyl chloride with N-ethyl-3-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-Ethyl-3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methyl-N-(3-methylbutyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and molecular interactions depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(3-methylbutyl)aniline
- 3-Ethyl-N-(3-methylbutyl)aniline
- N-Methyl-N-(3-methylbutyl)aniline
Uniqueness
N-Ethyl-3-methyl-N-(3-methylbutyl)aniline is unique due to its specific substitution pattern on the nitrogen atom and the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
676599-03-4 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C14H23N/c1-5-15(10-9-12(2)3)14-8-6-7-13(4)11-14/h6-8,11-12H,5,9-10H2,1-4H3 |
InChI Key |
NOZHSQDFCDZOAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(C)C)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


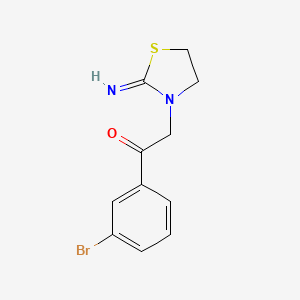
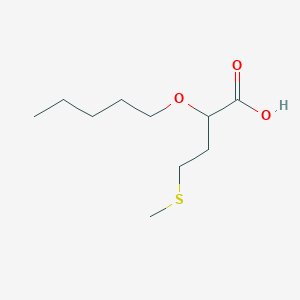
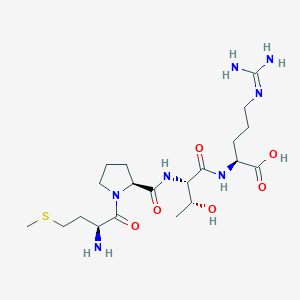
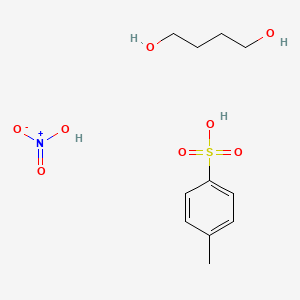
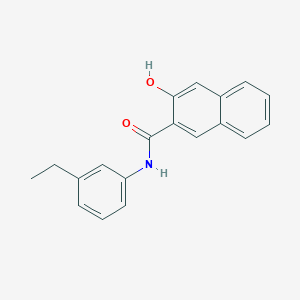
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
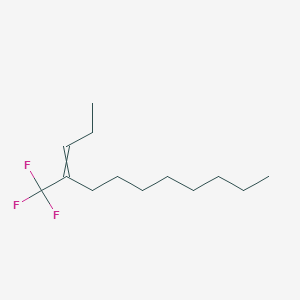
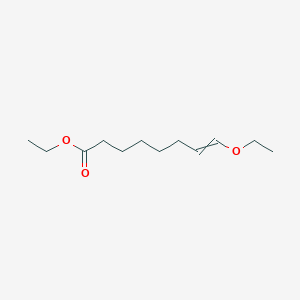
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
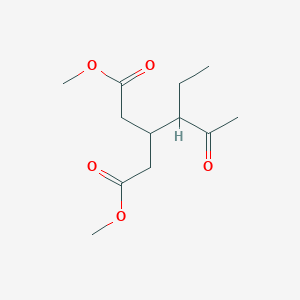
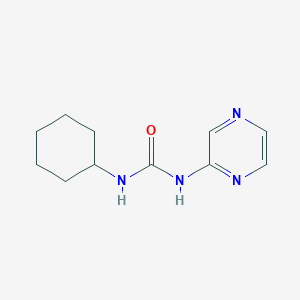
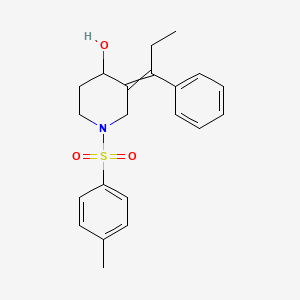
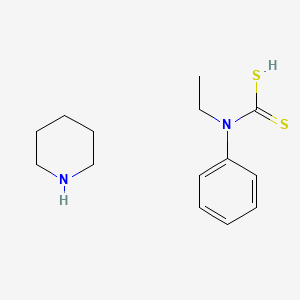
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
